3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
“3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of recent research. A highly efficient co-electrolysis of 3-bromoimidazo[1,2-a]pyridines has been developed in a simple undivided cell without any external oxidant . This protocol proceeds smoothly to provide the products with a broad substrate scope through a domino condensation/bromination sequence .
Molecular Structure Analysis
The molecular structure of “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” can be represented by the InChI code: InChI=1S/C8H5BrN2O2/c9-7-6 (8 (12)13)10-5-3-1-2-4-11 (5)7/h1-4H, (H,12,13)
. The Canonical SMILES string representation is C1=CC2=NC (=C (N2C=C1)Br)C (=O)O
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” include a molecular weight of 241.04 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 239.95344 g/mol . The Topological Polar Surface Area is 54.6 Ų .
Scientific Research Applications
Summary of the Application
“3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” is used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value .
Methods of Application or Experimental Procedures
The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Results or Outcomes Obtained
The versatile 3-bromoimidazopyridines could be further transferred to other skeletons . This method of synthesis is meaningful as it allows for the creation of two kinds of structures from the same starting materials .
Application in Drug Development
Summary of the Application
Imidazo[1,2-a]pyridines, which can be synthesized from “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid”, serve as pharmacophores for many molecules with significant biological and therapeutic value . They have received great attention in recent years due to their varied medicinal applications .
Methods of Application or Experimental Procedures
The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The cyclization to form imidazopyridines is promoted by further bromination .
Results or Outcomes Obtained
The versatile 3-bromoimidazopyridines could be further transferred to other skeletons . This method of synthesis is meaningful as it allows for the creation of two kinds of structures from the same starting materials .
Application in Organic Synthesis
Summary of the Application
Imidazo[1,2-a]pyrazine, a related compound to “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid”, acts as a versatile scaffold in organic synthesis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes Obtained
The compound shows reactivity and multifarious biological activity .
Safety And Hazards
Safety data for “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” suggests that personal protective equipment/face protection should be worn when handling this chemical . It should be ensured that there is adequate ventilation. Contact with eyes, skin, or clothing should be avoided. Ingestion and inhalation should also be avoided .
properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBDEEITGHGHKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583331 |
Source
|
Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
354548-73-5 |
Source
|
Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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